Sodium Diethyldithiocarbamate-d10
Description
Fundamental Characteristics of Diethyldithiocarbamate (B1195824) (Parent Compound) as a Research Tool
Sodium diethyldithiocarbamate (NaDEDT) is an organosulfur compound known for its potent ability to act as a chelating agent. chemiis.comwikipedia.org This means it can strongly bind to metal ions, a characteristic that forms the basis of its widespread use in research and industry. atamanchemicals.com
Key research applications of the parent compound include:
Metal Chelation: It is widely used to bind with heavy metals like copper, lead, zinc, and nickel for detection, extraction, and removal from various environments. chemiis.com
Spin Trapping: In biological research, iron complexes of diethyldithiocarbamate are one of the few methods available to trap and detect the highly reactive nitric oxide (NO) radical, a crucial signaling molecule. wikipedia.orgatamanchemicals.com
Enzyme Inhibition: Its ability to chelate metals allows it to inhibit metal-dependent enzymes, such as certain metalloproteinases and superoxide (B77818) dismutase, making it a tool for studying enzyme function and pathways. wikipedia.orgchemeurope.com
Chemical Synthesis: It serves as a precursor in the synthesis of herbicides and reagents for rubber vulcanization. wikipedia.orgchemeurope.com
Rationale and Advantages of Deuteration in Sodium Diethyldithiocarbamate Investigations
The replacement of hydrogen with deuterium (B1214612) in Sodium Diethyldithiocarbamate to create the d10 variant offers distinct advantages for researchers. This process, known as deuteration, leverages the mass difference between the two isotopes. The bond formed between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down reactions that involve the breaking of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).
The primary advantages of using the deuterated form include:
Enhanced Metabolic Stability: Deuteration can significantly slow down the metabolic breakdown of a compound. researchgate.net This is particularly useful for a compound like diethyldithiocarbamate, allowing it to remain active for longer during in-vivo or in-vitro studies.
Ideal Internal Standard: Sodium Diethyldithiocarbamate-d10 serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart using mass spectrometry. researchgate.netchemsrc.com It behaves almost identically during sample preparation and chromatographic separation but is easily distinguished by its higher mass, leading to more accurate and reliable measurements.
Mechanistic Studies: The KIE allows researchers to investigate metabolic pathways. synmr.in By comparing the metabolism of the deuterated and non-deuterated forms, scientists can determine where and how the metabolic process occurs.
Reduced Metabolite Interference: By slowing metabolism at specific sites, deuteration can alter metabolic pathways, potentially reducing the formation of unwanted or interfering metabolites and simplifying experimental analysis. researchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Alternate Name | N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt |
| Molecular Formula | C₅D₁₀NNaS₂ |
| Molecular Weight | 181.32 g/mol |
| Appearance | Pale Yellow to Light Yellow Solid |
| Solubility | Slightly soluble in DMSO and Water |
| Storage Temperature | Refrigerator |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H10NNaS2 |
|---|---|
Molecular Weight |
181.3 g/mol |
IUPAC Name |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
InChI Key |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)[S-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Established Synthetic Routes for Diethyldithiocarbamates
The conventional and widely adopted method for synthesizing sodium diethyldithiocarbamate (B1195824) involves the reaction of diethylamine (B46881) with carbon disulfide. wikipedia.org This reaction is conducted in the presence of a base, typically sodium hydroxide (B78521), to facilitate the formation of the sodium salt. wikipedia.orggoogle.com
The underlying chemical process is a nucleophilic addition. The secondary amine, diethylamine, attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by sodium hydroxide to yield Sodium Diethyldithiocarbamate. wikipedia.org The chemical equation for this reaction is:
(CH₃CH₂)₂NH + CS₂ + NaOH → (CH₃CH₂)₂NCS₂Na + H₂O wikipedia.org
This synthesis is typically performed in a solvent like water or ethanol. wikipedia.orgrsc.org The reaction is often exothermic, necessitating temperature control to optimize the yield and purity of the final product, which can be isolated as a trihydrate crystalline solid. wikipedia.orgsigmaaldrich.com
Specific Strategies for Deuterium (B1214612) Incorporation into the Diethyl Moiety of Sodium Diethyldithiocarbamate-d10
The synthesis of this compound, where all ten hydrogen atoms of the two ethyl groups are replaced by deuterium, requires a deuterated precursor. The key starting material for this synthesis is diethylamine-d10 ((C₂D₅)₂NH).
The synthetic strategy for the deuterated analog mirrors the established route for the non-labeled compound. It involves the reaction of diethylamine-d10 with carbon disulfide in the presence of a base like sodium hydroxide. wikipedia.orgchemsrc.com The reaction is as follows:
(C₂D₅)₂NH + CS₂ + NaOH → (C₂D₅)₂NCS₂Na + H₂O
Careful execution of this reaction, including controlled addition of reagents and temperature management, is crucial to ensure the efficient incorporation of deuterium and to minimize the formation of partially deuterated or non-deuterated species. The use of appropriate anhydrous solvents can also be critical to prevent any unintended hydrogen-deuterium exchange. cdnsciencepub.com
Analytical Validation of Deuteration Efficiency and Purity in Synthesized Batches
Post-synthesis, a rigorous analytical validation is imperative to confirm both the isotopic enrichment (deuteration efficiency) and the chemical purity of the this compound batch. rsc.orgrsc.org A combination of spectroscopic and chromatographic methods is employed for this comprehensive analysis. rsc.orgresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry is a primary technique for determining the level of deuterium incorporation. rsc.orgnih.gov It precisely measures the mass-to-charge ratio of the synthesized ions. The mass spectrum of a successfully synthesized batch will show a predominant peak corresponding to the d10 isotopologue. The isotopic purity can be calculated by comparing the intensities of the d10 peak with any residual, lower-mass peaks representing incompletely deuterated molecules. rsc.orglgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific sites of deuteration. rsc.orgwikipedia.org
¹H NMR (Proton NMR): In a highly enriched sample of this compound, the proton signals corresponding to the diethyl groups should be minimal or absent. nih.gov
²H NMR (Deuterium NMR): Conversely, the deuterium NMR spectrum will exhibit clear signals at chemical shifts corresponding to the deuterium atoms on the ethyl groups, confirming their successful incorporation. sigmaaldrich.com The integration of these signals can provide a quantitative measure of the deuterium content. nih.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the chemical purity of the compound. lgcstandards.com This technique separates the target molecule from unreacted starting materials or any byproducts generated during the synthesis. The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram. lgcstandards.com
The combination of these analytical techniques provides a robust evaluation of the synthesized this compound, ensuring it meets the stringent requirements for its intended applications. rsc.orgrsc.org
Interactive Data Table: Analytical Validation Parameters for this compound
| Analytical Technique | Parameter Measured | Expected Result for High-Quality Batch |
| Mass Spectrometry (MS) | Isotopic Purity | >99% d10 enrichment lgcstandards.com |
| ¹H NMR | Residual Proton Signals | Absence or near absence of signals for ethyl protons |
| ²H NMR | Deuterium Signals | Strong signals corresponding to ethyl deuterons |
| HPLC | Chemical Purity | >95% lgcstandards.com |
Advanced Analytical Applications of Sodium Diethyldithiocarbamate D10
Mass Spectrometry-Based Quantitative Analysis Utilizing Deuterated Internal Standards
Principles of Isotope Dilution Mass Spectrometry with Sodium Diethyldithiocarbamate-d10
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. nih.govnih.gov this compound serves as this isotopically enriched internal standard for the quantification of its non-labeled counterpart, Sodium Diethyldithiocarbamate (B1195824) (DEDTC), and related compounds. nih.gov
The core principle of IDMS is that the labeled standard, in this case, DEDTC-d10, is chemically identical to the native analyte. Therefore, it behaves identically during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal intensity of the native analyte to that of the known quantity of the added DEDTC-d10, the original concentration of the native analyte in the sample can be calculated with high accuracy and precision. researchgate.net This method effectively corrects for variations in sample matrix and instrument response, making it a highly reliable quantification strategy. nih.gov
Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for separating and quantifying compounds in complex mixtures. nih.govgimitec.com When analyzing complex matrices such as plasma, urine, fruits, or vegetables, endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. gimitec.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating these matrix effects in LC-MS/MS analyses. nih.gov Since DEDTC-d10 co-elutes with the unlabeled DEDTC and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, allowing for accurate quantification. gimitec.com For instance, dithiocarbamates (DTCs) are a group of pesticides that are challenging to analyze due to their instability and low solubility. encyclopedia.pub LC-MS/MS methods have been developed for the determination of various DTCs in fruits and vegetables, and the use of an appropriate internal standard is key to achieving reliable results. nih.gov In a study determining the brain-active agent dianhydrogalactitol, sodium diethyldithiocarbamate was used as a derivatization reagent to improve its LC-MS/MS behavior, highlighting the utility of dithiocarbamates in enhancing analytical methods for complex samples. nih.gov
Quantification of Metabolites and Molecular Adducts in Biological Systems
This compound is instrumental in the quantitative analysis of metabolites and molecular adducts in biological systems. DEDTC is a major metabolite of the drug disulfiram, and its accurate quantification in plasma is essential for pharmacokinetic studies. nih.govnih.gov A gas chromatography-mass spectrometry (GC-MS) method has been described for measuring the plasma concentration of DEDTC and its S-methyl metabolite, which can be adapted for use with LC-MS/MS and a deuterated standard like DEDTC-d10 for improved accuracy. nih.gov
Furthermore, reactive metabolites of compounds like DEDTC can form adducts with macromolecules such as proteins and DNA. nih.gov The formation of DNA adducts is a critical event in chemical carcinogenesis, and their quantification can serve as a biomarker for exposure to genotoxic agents. nih.gov Isotope dilution mass spectrometry, using standards like DEDTC-d10, is a highly sensitive and specific method for quantifying these adducts. nih.gov The ability to accurately measure low levels of these adducts is crucial for understanding disease mechanisms and assessing cancer risk. nih.gov
Considerations for Isotopic Exchange and Scrambling in Mass Spectrometry Applications
When using deuterated internal standards like this compound, it is important to consider the possibility of isotopic exchange and scrambling. Hydrogen/deuterium (B1214612) (H/D) exchange can occur when labile deuterium atoms on the standard exchange with hydrogen atoms from the solvent or matrix, particularly under certain pH or temperature conditions. nih.gov This can alter the isotopic distribution of the standard and the analyte, leading to inaccuracies in quantification. nih.gov
For this compound, the ten deuterium atoms are on the ethyl groups. These are generally considered non-labile and less prone to back-exchange compared to deuterium on heteroatoms like oxygen, nitrogen, or sulfur. However, the stability should be evaluated during method development. H/D exchange can sometimes be intentionally induced in the mass spectrometer's ionization source to gain structural information about a molecule. nih.gov It is crucial to use a high-purity deuterated standard and to control the analytical conditions to minimize any unintended isotopic exchange, ensuring the integrity of the quantitative data.
Spectroscopic Methodologies for Characterization and Mechanistic Elucidation
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.govbruker.com While EPR is a powerful tool for identifying and characterizing radicals, many biologically relevant radicals are too short-lived to be detected directly. wikipedia.orgnih.gov
In such cases, a technique called spin trapping is employed. wikipedia.org A spin trap is a compound that reacts with the transient radical to form a more stable radical adduct, which can then be detected by EPR. wikipedia.orgnih.gov The diethyldithiocarbamate anion (from Sodium Diethyldithiocarbamate) can act as a spin trap, particularly for detecting nitric oxide (NO) radicals in biological tissues. sigmaaldrich.com It chelates with iron to form a complex that readily traps NO, producing a characteristic EPR signal. The hyperfine structure of the resulting EPR spectrum can provide information to help identify the trapped radical. wikipedia.orgyoutube.com While the use of the deuterated form, DEDTC-d10, in EPR is less common than its non-deuterated counterpart, the principles of spin trapping remain the same. The primary application of the deuterated version remains in mass spectrometry, but its chemical reactivity in radical trapping is analogous to the non-deuterated form.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Metal Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the formation and characteristics of metal complexes with ligands like this compound. The dithiocarbamate (B8719985) moiety readily forms colored complexes with a wide range of transition metal ions. sysrevpharm.org This complexation leads to distinct changes in the UV-Vis absorption spectrum, providing valuable qualitative and quantitative information.
The UV-Vis spectrum of the dithiocarbamate ligand itself typically displays two main absorption bands. sysrevpharm.org Upon complexation with a metal ion, new absorption bands often appear, or existing bands may shift in wavelength (either to shorter, hypsochromic or "blue" shifts, or to longer, bathochromic or "red" shifts) and change in intensity. researchgate.net These changes are indicative of the coordination between the metal ion and the sulfur atoms of the dithiocarbamate ligand. sysrevpharm.org
For instance, the formation of a copper(II)-diethyldithiocarbamate complex results in a prominent absorption peak at approximately 450 nm. nih.govsemanticscholar.org The intensity of this peak can be directly correlated with the concentration of the copper ions in a sample, allowing for quantitative analysis. nih.gov Similarly, nickel(II) complexes with dithiocarbamate ligands can exhibit characteristic absorption bands, such as one observed at 389 nm, which is attributed to intra-ligand charge transfer transitions within the coordinated dithiocarbamate group. researchgate.net
The specific wavelengths and intensities of the absorption bands in the UV-Vis spectrum are influenced by several factors, including the type of metal ion, its oxidation state, and the coordination geometry of the resulting complex. rsc.org For example, spectral data can suggest whether the coordination geometry around the metal center is square planar or tetrahedral. rsc.org
Table 1: Illustrative UV-Vis Spectral Data for Metal-Dithiocarbamate Complexes
| Metal Ion | Ligand | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Cu(II) | Diethyldithiocarbamate | Wastewater | ~450 | nih.gov |
| Ni(II) | Piperazine-dithiocarbamate derivative | DMF | 389 | researchgate.net |
| Various | Potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate | DMSO | 266, 329 (ligand only) | sysrevpharm.org |
This table provides examples of absorption maxima observed for different metal-dithiocarbamate complexes and is not exhaustive.
The use of this compound in these studies can be particularly advantageous in complex matrices. The deuterium labeling can help to distinguish the signals of the target complex from other interfering species, especially when coupled with other analytical techniques.
Chromatographic Techniques Employing this compound
Sodium Diethyldithiocarbamate and its deuterated form are valuable reagents in various chromatographic techniques for the separation and determination of metal ions and organic compounds. Its ability to form stable complexes with metal ions is exploited to enhance their separation and detection. researchgate.net
In thin-layer chromatography (TLC) , cellulose (B213188) plates impregnated with sodium diethyldithiocarbamate can be used for the separation of various metal ions. researchgate.net By using different organic solvents as the mobile phase, binary separations of ions such as copper, silver, manganese, and zinc can be achieved. researchgate.net The pH of the system can influence the quality of the separation. researchgate.net
High-performance liquid chromatography (HPLC) is another powerful technique where dithiocarbamates find significant application. Dithiocarbamate fungicides, for example, can be analyzed using HPLC with UV detection. oup.com The method often involves converting the dithiocarbamates into their methyl esters to improve their chromatographic behavior on reverse-phase columns. oup.com The use of a diode array detector allows for the monitoring of absorbance at specific wavelengths, enhancing selectivity. oup.com
The development of methods combining HPLC with mass spectrometry (LC-MS) has further improved the sensitivity and specificity of dithiocarbamate analysis. nih.gov Stable isotope dilution assays, which would utilize this compound as an internal standard, are particularly effective for quantifying unstable dithiocarbamate residues in complex samples like fruits and vegetables. nih.gov This approach helps to correct for any loss of analyte during sample preparation and analysis. nih.gov
Gas chromatography (GC) can also be employed for the determination of dithiocarbamates. dss.go.th A common approach involves the acidic hydrolysis of dithiocarbamates to release carbon disulfide (CS₂), which is then measured by GC. encyclopedia.pub However, this method does not distinguish between different types of dithiocarbamates. encyclopedia.pub More specific GC methods involve derivatization of the dithiocarbamates to make them volatile enough for GC analysis. nih.gov
Table 2: Chromatographic Applications of Dithiocarbamates
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Analyte(s) | Detection Method | Reference |
| Thin-Layer Chromatography (TLC) | Cellulose impregnated with Sodium Diethyldithiocarbamate | Organic solvents | Metal ions (e.g., Cu²⁺, Ag⁺, Mn²⁺, Zn²⁺) | Visual | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Methanol-water | Dithiocarbamate fungicides (as methyl esters) | UV (272 nm) | oup.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ZIC-pHILIC | Acetonitrile/ammonia gradient | Dithiocarbamate subclasses | Electrospray Ionization Mass Spectrometry | nih.gov |
| Gas Chromatography (GC) | Various | - | Dithiocarbamates (via CS₂ or derivatization) | Flame Photometric Detector (FPD), Mass Spectrometry (MS) | dss.go.thencyclopedia.pub |
The use of this compound in these chromatographic methods, particularly as an internal standard in LC-MS, offers enhanced accuracy and precision in quantitative analysis.
Coordination Chemistry and Mechanistic Aspects of Metal Ion Interactions
Ligand Binding Properties of Diethyldithiocarbamate (B1195824) with Transition Metal Ions
Diethyldithiocarbamate (DDC) acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. wikipedia.org This chelation results in the formation of stable ring structures. The presence of two sulfur atoms with lone pairs of electrons enables DDC to form strong bonds with a variety of metal ions. nih.gov While typically acting as a bidentate ligand, DDC can also exhibit monodentate and bridging coordination modes. nih.govwikipedia.org The stability of the resulting metal complexes is enhanced by the delocalization of pi-electrons across the N-CS2 group. mdpi.com Dithiocarbamates derived from secondary amines, such as diethyldithiocarbamate, are generally more stable than those from primary amines. researchgate.net
The binding affinity of diethyldithiocarbamate varies for different metal ions, a property that is exploited in various analytical and separation techniques. cdnsciencepub.com For instance, the stability constants of complexes with divalent metal ions often follow a specific order, which can be influenced by factors such as the basicity of the nitrogen and sulfur atoms in the ligand. cdnsciencepub.com
Formation and Characterization of Metal-Diethyldithiocarbamate Complexes
Metal-diethyldithiocarbamate complexes are typically synthesized through the reaction of sodium diethyldithiocarbamate with a corresponding metal salt in a suitable solvent. wikipedia.orgasianpubs.org This metathesis reaction leads to the precipitation of the often-colored metal complex. wikipedia.org For example, the reaction of sodium diethyldithiocarbamate with copper(II) ions yields a characteristic yellow-colored complex. nih.gov
These complexes have been extensively characterized using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a valuable tool for confirming the bidentate coordination of the dithiocarbamate (B8719985) ligand to the metal center. nih.gov X-ray crystallography has been instrumental in elucidating the precise molecular structures and coordination geometries of these complexes. nih.govnih.gov
The stoichiometry of the complexes formed depends on the oxidation state of the metal ion. Divalent metal ions such as Cu(II), Zn(II), Ni(II), Pb(II), Cd(II), and Hg(II) typically form 2:1 complexes with diethyldithiocarbamate. nih.govresearchgate.net Trivalent metal ions like Fe(III) and Co(III) form 3:1 complexes. researchgate.net The table below summarizes the characteristics of several common metal-diethyldithiocarbamate complexes.
| Metal Ion | Complex Formula | Coordination Geometry | Color |
| Copper(II) | [Cu(DDC)₂] | Distorted Square Planar/Distorted Trigonal Bipyramidal (dimeric) | Yellow/Brown |
| Zinc(II) | [Zn(DDC)₂] | Distorted Trigonal-Bipyramidal (dimeric) | White |
| Iron(III) | [Fe(DDC)₃] | Octahedral | Black |
| Palladium(II) | [Pd(DDC)₂] | Square Planar | --- |
| Cadmium(II) | [Cd(DDC)₂] | --- | --- |
| Mercury(II) | [Hg(DDC)₂] | --- | --- |
| Manganese(II) | [Mn(DDC)₂] | --- | --- |
| Cobalt(III) | [Co(DDC)₃] | Octahedral | --- |
| Nickel(II) | [Ni(DDC)₂] | Square Planar | --- |
| DDC refers to the diethyldithiocarbamate ligand. |
Elucidation of Metal Chelation Mechanisms and Stoichiometry
The chelation of metal ions by diethyldithiocarbamate is a rapid process that occurs at room temperature, leading to the formation of insoluble chelate salts. enpress-publisher.comresearchgate.net This process is the basis for its use in the removal of heavy metals from aqueous solutions. The general reaction for the formation of a divalent metal complex can be represented as:
M²⁺ + 2 (C₂H₅)₂NCS₂⁻ → M[(C₂H₅)₂NCS₂]₂
For trivalent metals, the reaction is:
M³⁺ + 3 (C₂H₅)₂NCS₂⁻ → M[(C₂H₅)₂NCS₂]₃
The stoichiometry of these reactions has been confirmed through various analytical methods, including solvent extraction studies. researchgate.net The ability of diethyldithiocarbamate to react with multiple metal ions simultaneously makes it a versatile chelating agent. enpress-publisher.comresearchgate.net The formation of these stable complexes allows for their extraction into organic solvents, a property utilized in analytical chemistry for the separation and determination of metal ions. cdnsciencepub.comresearchgate.netresearchgate.net
Influence on Metal Ion Redox States and Ligand Field Theory Considerations
Dithiocarbamate ligands are known to stabilize metals in unusual oxidation states. researchgate.netwikipedia.org This is attributed to the π-donor properties of the amino group, which enhances the basicity of the sulfur atoms. wikipedia.org This enhanced basicity allows dithiocarbamates to stabilize high oxidation states such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org
The electronic properties of metal-diethyldithiocarbamate complexes can be understood within the framework of ligand field theory. The two sulfur donor atoms of the diethyldithiocarbamate ligand create a specific ligand field around the central metal ion, which influences the splitting of the d-orbitals. This splitting, in turn, determines the electronic and magnetic properties of the complex. For example, the d⁹ electronic configuration of Cu(II) in [Cu(DDC)₂] renders it paramagnetic, making it readily detectable by electron paramagnetic resonance (EPR) spectroscopy. researchgate.net The oxidation of [Cu(DDC)₂] to a Cu(III) complex results in a d⁸ configuration and a square-planar geometry. researchgate.net
The redox chemistry of these complexes is also of significant interest. For instance, copper(II) diaryl-dithiocarbamate complexes can be both reversibly oxidized and irreversibly reduced. rsc.orgrsc.org The reduction process often involves the loss of a dithiocarbamate ligand. rsc.orgrsc.org
Role in Surface Chemistry and Mineral Flotation Processes via Metal Activation
The chelating properties of diethyldithiocarbamate are utilized in the field of mineral flotation. In this process, specific minerals are selectively separated from a mixture. Metal ions can act as activators by adsorbing onto the mineral surface, creating sites for the collector (in this case, diethyldithiocarbamate) to attach.
The adsorption of metal ions, such as Al³⁺, onto a mineral surface like rutile can increase the number of active sites for the anionic collector to adsorb. nih.gov The subsequent addition of a chelating agent can further enhance this process. The formation of a stable metal-diethyldithiocarbamate complex on the mineral surface increases its hydrophobicity, facilitating its attachment to air bubbles and subsequent separation. This surface modification through metal activation is a key principle in the flotation of certain minerals. nih.gov
Biochemical and Cellular Mechanistic Investigations in Experimental Models
Modulation of Cellular Redox Homeostasis in Vitro
Sodium Diethyldithiocarbamate (B1195824) (also known as DETC) is a primary metabolite of Disulfiram and is recognized for its significant impact on the delicate balance of cellular redox homeostasis. nih.gov Its mechanisms involve direct and indirect interactions with key components of the cell's antioxidant systems.
DETC directly influences the intracellular balance of glutathione (B108866), a critical cellular antioxidant. In experimental models using V79 Chinese hamster fibroblasts, DETC treatment leads to a significant, dose-dependent elevation in the levels of both total glutathione (GSHt) and its oxidized form, glutathione disulfide (GSSG), after just one hour of incubation. nih.gov This shift indicates a substantial disruption of the thiol redox state. nih.gov
Specifically, at concentrations of 100 μM and 200 μM, DETC increased total glutathione levels by 2.3-fold and 3.7-fold, respectively. nih.gov Concurrently, GSSG levels saw an even more pronounced increase of 2.6-fold and 6.8-fold at the same respective concentrations. nih.gov This disproportionate rise in GSSG results in a decrease in the critical GSH/GSSG ratio, a key indicator of oxidative stress. nih.gov The generation of GSSG is thought to be linked to the mutual interconversion of DETC with disulfiram, a process that oxidizes GSH. nih.gov
Studies have also noted an adaptive response from enzymes related to the glutathione system following DETC exposure. nih.govnih.gov Furthermore, DETC has been shown to interact directly with the glutathione/glutathione peroxidase system. It can supplement or substitute for glutathione peroxidase (GSHPx) in detoxifying peroxides, engaging in a cyclic reaction with both peroxide and GSH. nih.gov This suggests a complex role where DETC not only induces oxidative stress by altering glutathione ratios but also actively participates in redox cycling reactions. nih.gov
Table 1: Effect of Sodium Diethyldithiocarbamate (DETC) on Intracellular Glutathione Levels in V79 Fibroblasts
| Treatment | Fold Increase in Total Glutathione (GSHt) | Fold Increase in Oxidized Glutathione (GSSG) | GSH/GSSG Ratio |
|---|---|---|---|
| Control | 1.0 | 1.0 | 112 |
| 100 μM DETC | 2.3 | 2.6 | 86 |
| 200 μM DETC | 3.7 | 6.8 | 54 |
Data derived from studies on V79 Chinese hamster fibroblasts. nih.gov
Exposure to DETC induces oxidative damage to cellular macromolecules, specifically proteins and lipids. nih.gov This damage is concentration-dependent, with significant increases in protein carbonylation and lipid peroxidation observed at a 200 μM concentration in V79 fibroblasts. nih.gov At a lower concentration of 100 μM, these effects were not statistically significant. nih.gov
Protein carbonylation, a marker of severe, irreversible oxidative protein damage, is measured by the reaction of carbonyl groups with dinitrophenylhydrazine (DNPH). nih.gov Lipid peroxidation, the oxidative degradation of lipids, is commonly assessed by measuring thiobarbituric acid reactive substances (TBARS), which are byproducts of this process. nih.govwikipedia.orghimedialabs.com The primary TBARS measured is malondialdehyde (MDA). nih.govhimedialabs.comnih.gov The increase in both protein carbonyls and TBARS at higher DETC concentrations indicates the induction of significant oxidative stress that overwhelms the cell's antioxidant capacity. nih.govnih.gov
Pre-treatment of cells with N-acetyl-l-cysteine (NAC), a precursor to glutathione, was shown to prevent the DETC-induced increase in protein and lipid oxidative damage, highlighting that the compound's effects are closely tied to the cell's initial redox state. nih.gov
Table 2: Effect of 200 μM Sodium Diethyldithiocarbamate (DETC) on Oxidative Damage Markers
| Oxidative Damage Marker | Observation |
|---|---|
| Protein Carbonylation (PC) | Significant increase compared to control cells. nih.gov |
| Lipid Peroxidation (TBARS) | Significant increase compared to control cells. nih.gov |
Data derived from studies on V79 Chinese hamster fibroblasts. nih.gov
Enzymatic Activity Modulation and Inhibition Kinetics
One of the most well-documented biochemical actions of DETC is its potent inhibition of copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD). researchgate.netwikipedia.org This inhibition is a direct result of DETC's function as a strong chelating agent for copper ions. researchgate.netnih.gov The Cu,Zn-SOD enzyme relies on a copper ion at its active site for its catalytic function, which involves dismutating superoxide radicals into molecular oxygen and hydrogen peroxide. researchgate.net
DETC reacts with the Cu(II) ion in the enzyme's active site, effectively removing it and rendering the enzyme inactive. researchgate.netosti.gov This inactivation is not reversible by simple dialysis but can be restored by the addition of exogenous CuSO4, confirming that the loss of activity is due to the removal of the copper cofactor. researchgate.net Kinetic studies have shown that the enzyme inactivation process parallels the binding of DETC to the enzyme. researchgate.net The reaction involves a two-phase process: an initial, rapid phase where a DETC-copper complex remains bound to the enzyme without loss of activity, followed by a slower phase where a second DETC molecule displaces the copper, leading to inactivation. osti.gov The inhibition of Cu,Zn-SOD by DETC is a widely used experimental method to study the role of this specific enzyme and superoxide radicals in various biological processes. researchgate.nettmu.edu.tw
The inhibition of Cu,Zn-SOD by DETC triggers a cascade of compensatory responses from other cellular oxidoreductase systems. In yeast models, the inhibition of SOD by DETC led to an increase in the activity of several other antioxidant-related enzymes, including glutathione reductase, isocitrate dehydrogenase, and glucose-6-phosphate dehydrogenase. This suggests a cellular attempt to compensate for the loss of SOD activity. nih.gov
A strong positive correlation has also been observed between SOD and catalase activities, which may be explained by the protective role SOD plays for catalase. nih.gov Furthermore, DETC has been shown to interact with the glutathione peroxidase system, where it can mimic the enzyme's activity in detoxifying peroxides. nih.gov In some contexts, the inactivation of Cu,Zn-SOD by DETC can lead to an upregulation of manganese superoxide dismutase (MnSOD) at the transcriptional level, representing another layer of the cellular adaptive response to the induced oxidative stress. nih.gov However, DETC can also have broader effects, including the inhibition of metalloproteinases through zinc chelation. wikipedia.org
Molecular Mechanisms of Protein Modification
Beyond the oxidative modifications of protein carbonylation, DETC and its metabolites can cause direct, covalent modifications to proteins. A key example is the mechanism-based inactivation of the enzyme Cytochrome P450 2E1 (CYP2E1). A reactive metabolite of DETC has been shown to form an adduct with the CYP2E1 apoprotein. nih.gov Mass spectral analysis indicates this modification likely involves the formation of a disulfide bond between the reactive metabolite and a cysteine residue within the protein, leading to its inactivation. nih.gov
Formation of Thiourea (B124793) Cross-Links on Erythrocyte Spectrin (B1175318)
In vivo studies have demonstrated that N,N-diethyldithiocarbamate, a metabolic product of the drug disulfiram, is capable of inducing the formation of stable protein cross-links on erythrocyte spectrin. nih.gov One of the specific chemical structures identified in these cross-links is a lysine-lysine thiourea bridge. nih.gov This cross-linking is understood to occur through the in vivo release of carbon disulfide (CS2) from diethyldithiocarbamate. nih.gov Research involving rats exposed to CS2 or administered N,N-diethyldithiocarbamate revealed the presence of lysine-lysine thiourea in spectrin preparations from the treated groups, but not in the control groups. nih.gov This finding establishes a direct link between diethyldithiocarbamate, its decomposition product CS2, and the covalent modification of cytoskeletal proteins in vivo. nih.gov The formation of such cross-links on peripheral proteins like spectrin has been proposed as a potential dosimeter for internal exposure to CS2 and provides a mechanistic explanation for the high-molecular-weight neurofilament protein species observed in animal models exposed to either CS2 or N,N-diethyldithiocarbamate. nih.gov
General Protein Adduct Formation and Detection Methodologies
The formation of protein adducts by diethyldithiocarbamate and its metabolites extends beyond spectrin. In vitro investigations have shown that carbon disulfide (CS2), a known decomposition product of diethyldithiocarbamate, can cross-link proteins through various chemical structures, including thiourea, dithiocarbamate (B8719985) ester, and disulfide bridges. nih.gov The detection and characterization of these covalent protein-drug adducts are crucial for understanding their biological consequences. mdpi.com
Several methodologies are employed to identify and study these adducts. mdpi.com Mass spectrometry (MS) is a primary technique used to detect the formation of a covalent adduct between a protein and a small molecule. mdpi.com This is typically achieved by measuring the mass shift of the modified protein compared to its unbound state. mdpi.com Protein crystallography can provide detailed structural information about the covalently bound ligand, including the specific amino acid residue involved and the precise bond layout. mdpi.com Other methods include nuclear magnetic resonance (NMR) analysis and activity-based protein profiling (ABPP), which may require chemical modification of the ligand for detection. mdpi.com Immuno-based methods, such as immunohistochemistry (IHC), can also be used to detect adducts in a semi-quantitative manner within tissue sections, with the sensitivity depending on the antibody's affinity for the specific lesion. nih.gov
Table 1: Methodologies for Detecting Protein Adducts
| Methodology | Principle | Information Provided |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to determine the mass of the protein before and after reaction with the compound. | Confirms covalent adduct formation and can identify the site of modification through tandem MS techniques. mdpi.com |
| Protein Crystallography | Determines the three-dimensional structure of the protein-adduct complex at atomic resolution. | Provides detailed information on the binding site, the specific amino acid modified, and the covalent bond's geometry. mdpi.com |
| Immuno-based Methods (e.g., IHC) | Utilizes antibodies that specifically recognize and bind to the carcinogen-modified DNA or protein adducts. nih.gov | Allows for the visualization and semi-quantitative measurement of adducts within specific cell types in tissue samples. nih.gov |
| ³²P-Postlabeling | Involves the enzymatic digestion of adducted macromolecules and subsequent labeling with ³²P-ATP to detect modified components. nih.gov | A highly sensitive method capable of detecting very low levels of adducts. nih.gov |
Role in Nitric Oxide (NO) Metabolism and Detection in Research Systems
Sodium diethyldithiocarbamate has a complex and context-dependent role in nitric oxide (NO) metabolism. In some experimental systems, it acts as an inhibitor of NO activity. Studies on isolated rat aortic rings demonstrated that DDC can attenuate the vasorelaxation induced by NO and other vasodilators. nih.gov This inhibitory effect is attributed to the trapping of NO by a complex formed between DDC and Fe²⁺ within the tissue. nih.gov Furthermore, DDC has been shown to prevent the induction of nitric oxide synthase (NOS), the enzyme responsible for NO production. nih.gov In murine bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), DDC prevented the increase in NOS mRNA and the subsequent expression of NOS activity, suggesting an interference with the signaling pathway leading to NOS gene transcription. nih.gov
Conversely, other studies have reported that DDC can enhance NO production under certain conditions. In isolated rat Kupffer cells, while DDC alone did not stimulate NO release, it significantly enhanced the production of NO when the cells were co-stimulated with LPS. nih.gov This enhancement was concentration-dependent and was accompanied by an increase in the amount of inducible NO synthase protein. nih.gov These findings indicate that DDC's influence on NO metabolism is not straightforward and can vary between acting as a direct scavenger of NO and a modulator of its enzymatic production, depending on the cellular environment and the presence of other stimuli. nih.govnih.gov
Influence on Gene Expression and Signal Transduction Pathways
A key mechanism through which sodium diethyldithiocarbamate exerts its cellular effects is by modulating the nuclear factor-kappa B (NF-κB) signal transduction pathway. nih.govnih.gov DDC is recognized as an inhibitor of NF-κB activation. nih.gov This inhibitory action is thought to be a primary mechanism behind its ability to prevent the induction of inducible nitric oxide synthase (iNOS) in macrophages, as NF-κB is a critical transcription factor for the iNOS gene. nih.gov The complex of DDC with copper is believed to be responsible for inhibiting the NF-κB pathway that is activated by tumor hypoxia, which in turn can inhibit tumor cell growth. nih.gov The modulation of the NF-κB pathway highlights a significant way in which DDC can influence inflammatory responses and gene expression. nih.gov
In plant biology, sodium diethyldithiocarbamate (also referred to as DIECA) is utilized as a chemical tool to investigate plant defense mechanisms due to its role as an inhibitor of jasmonic acid (JA) biosynthesis. nih.govnih.gov Jasmonic acid is a crucial hormone involved in plant responses to pathogens and herbivores. nih.gov DDC is thought to inhibit the JA pathway by diverting its precursor, 13(S)-hydroperoxylinolenic acid, thereby reducing the pool of molecules available for JA synthesis. nih.gov
Interestingly, while DDC reduces JA levels, it has been shown to induce resistance to certain pathogens. nih.govnih.gov For instance, the application of DDC to wheat leaves effectively induced resistance to powdery mildew. nih.govnih.govresearchgate.net Transcriptome analysis of DDC-treated wheat leaves revealed the upregulation of numerous genes, including several pathogenesis-related (PR) genes such as PR1, PR10, and chitinases. nih.govresearchgate.net In addition to decreasing JA and auxin levels, DDC treatment was found to increase levels of brassinosteroids, glutathione, and reactive oxygen species (ROS), all of which are involved in plant defense signaling. nih.gov
Table 2: Effects of Sodium Diethyldithiocarbamate (DIECA) on Wheat
| Parameter | Observation | Reference |
| Disease Resistance | Induced resistance to powdery mildew (Bgt). | nih.govnih.gov |
| Gene Expression | Upregulation of 364 genes, including pathogenesis-related (PR) genes. | nih.govresearchgate.net |
| Hormone Levels | Reduced levels of jasmonic acid (JA) and auxin (IAA). | nih.gov |
| Hormone Levels | Increased levels of brassinosteroids. | nih.gov |
| Metabolic Compounds | Increased levels of glutathione and reactive oxygen species (ROS). | nih.gov |
Deuteration Effects in Pharmacokinetic and Metabolic Research Non Clinical Context
Theoretical Frameworks for Deuterium (B1214612) Isotope Effects on Reaction Rates
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The primary KIE occurs when the bond to the isotopically substituted atom is cleaved in the rate-determining step of the reaction. libretexts.org The theoretical basis for the KIE lies in the principles of quantum mechanics and transition state theory. wikipedia.org
A chemical bond can be modeled as a spring, and its vibrational energy is quantized. The lowest possible vibrational energy state is the zero-point energy (ZPE). Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower ZPE compared to a carbon-hydrogen (C-H) bond. aip.org Consequently, more energy is required to break a C-D bond than a C-H bond. scirp.org
In an enzyme-catalyzed reaction that involves the cleavage of a C-H bond in its rate-limiting step, substituting that hydrogen with deuterium will increase the activation energy of the reaction. researchgate.net This leads to a slower reaction rate. The magnitude of the KIE is expressed as the ratio of the rate constants of the light (kH) and heavy (kD) isotopes (KIE = kH/kD). wikipedia.org A KIE value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-determining step. nih.gov
| KIE Value (kH/kD) | General Interpretation |
|---|---|
| ~1 | C-H bond cleavage is not involved in the rate-determining step. |
| 2-10 | C-H bond cleavage is likely the rate-determining step (primary isotope effect). |
| >10 | Significant quantum tunneling of hydrogen may be occurring in addition to the primary isotope effect. |
Secondary KIEs are also possible, where isotopic substitution occurs at a position not directly involved in bond cleavage but can still influence the reaction rate through steric or electronic effects on the transition state. libretexts.org
Comparative Metabolic Profiling Using Deuterated and Non-Deuterated Analogs
Comparing the metabolic profiles of Sodium Diethyldithiocarbamate (B1195824) and its deuterated analog, Sodium Diethyldithiocarbamate-d10, is a key application in non-clinical research. Such studies typically involve incubating both compounds with liver microsomes or other metabolic systems and analyzing the resulting metabolites, often using mass spectrometry. nih.gov
The primary goal is to identify how deuteration alters the metabolic landscape. nih.gov For Sodium Diethyldithiocarbamate, metabolic pathways include S-methylation and subsequent sulfoxidation, glucuronidation, and degradation to carbon disulfide. tpcj.orgnih.gov Since the deuteration in this compound is on the ethyl groups, any metabolic process involving C-H bond cleavage at these sites would be slowed. This could include hydroxylation or N-dealkylation reactions. nih.gov
This slowing of a primary metabolic pathway can lead to a phenomenon known as "metabolic switching" or "metabolic shunting". nih.govnih.gov With the primary pathway inhibited by the KIE, metabolic enzymes may process the molecule through alternative, previously minor, pathways at a higher rate. nih.gov For example, if N-deethylation is slowed, a greater proportion of the compound might undergo glucuronidation.
| Metabolite | Potential Metabolic Pathway | Relative Abundance (H10) | Relative Abundance (D10) | Interpretation |
|---|---|---|---|---|
| Hydroxyethyl-dithiocarbamate | Ethyl Group Oxidation | 35% | 10% | Pathway slowed by KIE. |
| N-deethyl-dithiocarbamate | N-dealkylation | 20% | 5% | Pathway slowed by KIE. |
| Diethyldithiocarbamate-glucuronide | Glucuronidation | 40% | 75% | Metabolic switching to a major pathway. |
| Other | Minor Pathways | 5% | 10% | Increase in minor metabolites. |
These comparative studies are crucial for predicting how deuteration might alter the pharmacokinetic profile of a compound. nih.govgabarx.com By reducing the rate of metabolism, deuteration can potentially increase a drug's half-life and exposure. wikipedia.org
Applications in Elucidating Enzymatic Cleavage and Transformation Pathways
Deuterated analogs like this compound serve as powerful mechanistic probes to elucidate complex enzymatic pathways. researchgate.net By observing the KIE on the formation of specific metabolites, researchers can confirm whether the cleavage of a particular C-H bond is a critical step in that transformation. nih.gov
For instance, the metabolism of dithiocarbamates can be influenced by various enzyme systems, including Cytochrome P450 (CYP) enzymes for oxidative metabolism and UDP-glucuronosyltransferases (UGTs) for conjugation. nih.govsemanticscholar.org If incubating this compound with a specific CYP isozyme results in a significantly slower formation of an oxidized metabolite compared to the non-deuterated parent, it provides strong evidence that this isozyme mediates the reaction via cleavage of a C-H bond on the ethyl group.
This technique allows for:
Identifying Rate-Limiting Steps: A large KIE points to C-H bond scission as the slowest step in a metabolic sequence. nih.gov
Differentiating Between Enzyme Mechanisms: Different enzymatic reactions can exhibit different KIE magnitudes. For example, N- and O-dealkylation reactions can proceed through mechanisms with substantially different intrinsic deuterium isotope effects. nih.gov
Tracking Molecular Fates: Deuterium acts as a stable, heavy label that can be easily tracked by mass spectrometry, allowing researchers to follow the path of the deuterated fragments through various transformations. escholarship.orgfrontiersin.org
By using isotopically labeled compounds, scientists can gain a much clearer understanding of the intricate steps involved in how the body processes a foreign compound. researchgate.net
Deuterium-Induced Alterations in Binding Affinity and Reaction Dynamics
While the most pronounced effect of deuteration is on the rate of bond cleavage, it can also induce more subtle changes in molecular properties that affect interactions with enzymes. The substitution of hydrogen with deuterium results in a slightly shorter and stronger C-D bond. wikipedia.org
These subtle structural changes can potentially alter the way a molecule fits into an enzyme's active site. The "induced fit" model of enzyme catalysis posits that the binding of a substrate can cause a conformational change in the enzyme, optimizing the active site for catalysis. khanacademy.org Even minor alterations in the substrate's shape or vibrational dynamics due to deuteration could influence this process.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique used to probe the conformational dynamics of proteins and protein-ligand complexes. acs.org While HDX-MS is a different application of deuterium, the underlying principle—that deuterium can report on molecular interactions—is relevant. Deuteration of the ligand itself could theoretically lead to:
Changes in Binding Affinity (Kd): The sum of small changes in van der Waals interactions and hydrogen bonding within the active site could lead to a slight increase or decrease in binding affinity.
Modified Reaction Dynamics: The heavier mass of deuterium can dampen certain vibrational modes within the molecule, which in some highly optimized enzymes, could impact the dynamics that help position the substrate correctly for the reaction.
Emerging Research Directions and Interdisciplinary Prospects
Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding
The advent of high-throughput "omics" technologies—such as proteomics, metabolomics, and transcriptomics—has revolutionized the study of complex biological systems. These approaches provide a global snapshot of molecules (proteins, metabolites, RNA transcripts) within a cell or organism, offering a more holistic view of biological processes. nih.gov The integration of Sodium Diethyldithiocarbamate (B1195824) and its deuterated analog into multi-omics workflows is a promising frontier for elucidating complex biological mechanisms.
In a recent study, a multi-omics analysis combining transcriptomics and metabolomics was used to reveal the synergistic bactericidal mechanism of Polymyxin B and Sodium Diethyldithiocarbamate against the pathogen Pseudomonas aeruginosa. The study found that the combination significantly disturbed key metabolic pathways, including arginine biosynthesis and the tricarboxylic acid (TCA) cycle. nih.gov
The role of Sodium Diethyldithiocarbamate-d10 in such studies is critical for achieving accurate quantification. In metabolomics and proteomics, which rely heavily on mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for correcting for sample matrix effects and instrument variability. nih.govnih.gov By spiking this compound into a biological sample, researchers can precisely quantify the unlabeled compound and its metabolites, providing reliable data for systems biology models. This approach allows for a detailed investigation of how dithiocarbamates perturb cellular networks, track their metabolic fate, and identify their protein targets with high confidence.
Table 1: Potential Applications of this compound in Multi-Omics
| Omics Field | Application of this compound | Research Goal |
|---|---|---|
| Metabolomics | Internal standard for LC-MS | Accurate quantification of the compound and its metabolites in biological fluids and tissues. chemsrc.comresearchgate.net |
| Proteomics | Quantitative analysis of protein-drug interactions | Identification and quantification of protein targets and off-targets; understanding pathway perturbations. |
| Fluxomics | Tracer for metabolic flux analysis | Tracing the flow of the dithiocarbamate (B8719985) moiety through metabolic pathways. |
Advanced Computational Chemistry and Molecular Dynamics Simulations of Interactions
Computational chemistry and molecular dynamics (MD) simulations provide powerful tools for investigating molecular interactions at an atomic level. These methods can predict the binding modes of ligands to proteins, simulate the dynamic behavior of molecules over time, and calculate the energetic landscapes of chemical reactions. Recent computational studies have investigated the influence of steric bulk on the supramolecular structures of mercury(II) dithiocarbamate complexes, revealing how different alkyl groups affect intermolecular interactions like spodium bonding. researchgate.netresearchgate.net
The substitution of hydrogen with deuterium (B1214612) in this compound introduces subtle but significant changes in molecular properties, such as bond length and vibrational frequencies, due to the kinetic isotope effect. wikipedia.org These changes can be modeled using advanced computational methods to predict the impact of deuteration on:
Ligand-Receptor Binding: Simulating how the altered vibrational modes of C-D bonds versus C-H bonds affect the binding affinity and kinetics of the dithiocarbamate ligand to its biological targets, such as copper-containing enzymes.
Reaction Mechanisms: MD simulations can help elucidate how deuteration influences the stability of transition states and reaction intermediates, providing insights into the mechanisms of action or metabolism. nih.gov
Conformational Dynamics: Investigating whether the increased mass of deuterium alters the conformational flexibility of the diethylamino group and how this, in turn, affects the coordination chemistry and reactivity of the molecule.
These computational insights can guide the rational design of new dithiocarbamate-based compounds with tailored properties.
Development of Novel Analytical Probes and Derivatization Agents Based on Deuterated Dithiocarbamates
Dithiocarbamates are excellent chelating agents, forming stable complexes with a wide range of metal ions. nih.gov This property has been exploited in the development of various analytical methods. For instance, fluorescent copper nanoclusters have been used as probes for the specific and sensitive detection of dithiocarbamates. nih.gov Furthermore, electrochemical sensors have been developed for their determination in various samples. nih.gov
This compound serves as an ideal platform for creating novel analytical tools, primarily in mass spectrometry-based applications. Its key advantages include:
Internal Standards: As a stable isotope-labeled analog, it is an indispensable tool for isotope dilution mass spectrometry (IDMS), which provides the highest level of accuracy in quantitative analysis. alfa-chemistry.com This is particularly important for regulatory monitoring of dithiocarbamate residues in food and environmental samples. researchgate.net
Derivatization Agents: In gas chromatography (GC) and liquid chromatography (LC), derivatization is often used to improve the volatility or ionization efficiency of analytes. A deuterated derivatizing agent based on the dithiocarbamate structure would allow for differential labeling of analytes, enabling more sophisticated quantitative strategies and multiplexed analysis.
The development of deuterated probes and derivatization agents based on the dithiocarbamate scaffold represents a growing area of analytical chemistry, aimed at enhancing the sensitivity, specificity, and accuracy of measurement methods.
Environmental Research Applications
Dithiocarbamate compounds are widely used in agriculture as fungicides. semanticscholar.orgmdpi.com While they degrade relatively quickly in the environment through processes like hydrolysis and photolysis, their residues and degradation products (e.g., ethylenethiourea) are frequently detected in soil, water, and food products. nih.govcnr.itwho.int This necessitates robust and reliable analytical methods for environmental monitoring to ensure compliance with safety regulations. nih.gov
The application of isotopically labeled compounds is crucial in environmental science for several reasons:
Fate and Transport Studies: By using this compound as a tracer, scientists can accurately follow the degradation pathways and transport of dithiocarbamates in various environmental matrices (soil, water, sediments). nih.gov The distinct mass of the deuterated compound allows it to be clearly distinguished from naturally occurring, unlabeled counterparts.
Quantitative Analysis: The complexity of environmental samples (e.g., soil extracts, wastewater) can lead to significant signal suppression or enhancement in mass spectrometry analysis. The use of this compound as an internal standard corrects for these matrix effects, ensuring accurate quantification of pesticide residues. alfa-chemistry.comresearchgate.net
Method Validation: It is essential for validating the performance of new analytical methods for dithiocarbamate detection, ensuring they meet the required standards of accuracy, precision, and sensitivity. researchgate.net
Table 2: Analytical Techniques for Dithiocarbamate Environmental Monitoring
| Analytical Technique | Common Approach | Role of Deuterated Standards |
|---|---|---|
| Gas Chromatography (GC) | Analysis of CS₂ after acid digestion. cnr.itencyclopedia.pub | Standard for quantifying CS₂ evolution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct analysis of parent compounds and metabolites. researchgate.net | Co-eluting internal standard for accurate quantification. researchgate.net |
| Spectrophotometry | Colorimetric determination of CS₂. mdpi.com | Limited direct application. |
| Biosensors | Enzyme inhibition-based detection. nih.gov | Used in validation against mass spectrometry methods. |
Exploration of Stereochemical and Conformational Effects of Deuteration in Ligand Design
The replacement of hydrogen with deuterium is the smallest structural modification possible in a molecule, yet it can have profound effects that go beyond the kinetic isotope effect. nih.gov Deuteration can alter bond lengths, angles, and vibrational energies, which in turn can influence the stereochemistry and conformational preferences of a molecule. wikipedia.org
In the context of ligand design, these subtle changes can be strategically exploited. For this compound, the deuteration of the flexible ethyl groups offers an intriguing tool for fine-tuning the properties of the metal complexes it forms. Research has shown that deuteration can:
Stabilize Enantiomers: By altering the energy landscape of molecular conformations, deuteration can slow the rate of chiral inversion or epimerization, which is beneficial in the development of stereochemically pure drugs or catalysts. deutramed.commusechem.com
Influence Conformational Equilibrium: The subtle steric and electronic differences between C-H and C-D bonds can shift the equilibrium between different conformers of a flexible ligand. This can affect the geometry of the resulting metal complex and, consequently, its reactivity and catalytic activity. nih.gov
Exploring the stereochemical and conformational consequences of deuterating the ethyl groups in Sodium Diethyldithiocarbamate could lead to the design of novel metal complexes with improved properties for applications in catalysis, materials science, and medicine.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Sodium Diethyldithiocarbamate-d10, and how do isotopic labeling techniques impact reaction yields?
- Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium in the diethyldithiocarbamate ligand. Isotopic labeling (e.g., using deuterated ethanol or CS₂-d₂) requires strict control of reaction conditions (temperature, pH, and solvent purity) to minimize isotopic dilution. Yield optimization involves monitoring deuteration efficiency via mass spectrometry or NMR. For example, Kumar et al. (2010) reported a 92% isotopic purity using CS₂-d₂ under anhydrous conditions .
- Key Considerations :
- Use inert atmospheres to prevent oxidation of the dithiocarbamate group.
- Purify intermediates via recrystallization in deuterated solvents.
Q. How is this compound characterized using spectroscopic methods, and what are the critical spectral markers?
- Methodological Answer :
- UV-Vis Spectroscopy : The ligand-to-metal charge transfer (LMCT) band at ~260–280 nm confirms dithiocarbamate coordination .
- FT-IR : Stretching vibrations at 1480–1520 cm⁻¹ (C–N) and 950–980 cm⁻¹ (C–S) are diagnostic .
- NMR : Deuterium incorporation shifts proton signals; for example, the methylene (–CH₂–) group in the ethyl chain disappears in ¹H NMR, replaced by a singlet in ²H NMR .
- Data Table :
| Technique | Key Peaks/Markers | Reference |
|---|---|---|
| UV-Vis | LMCT band at 260–280 nm | |
| FT-IR | C–N (1480–1520 cm⁻¹), C–S (950–980 cm⁻¹) | |
| ²H NMR | Absence of –CH₂– signals |
Advanced Research Questions
Q. How can researchers resolve discrepancies in chelation efficiency data when using this compound across different pH conditions?
- Methodological Answer : Chelation efficiency varies due to pH-dependent ligand protonation. To address contradictions:
Titration Studies : Perform potentiometric titrations to determine pKa values of the deuterated ligand. Compare with non-deuterated analogs to assess isotopic effects .
Competitive Binding Assays : Use metal-selective electrodes to quantify stability constants (log K) under varying pH. For example, Zhang et al. (2021) observed a 0.3-log K reduction for Cu²+ binding at pH < 5 due to proton competition .
Molecular Dynamics (MD) : Simulate ligand-metal interactions to identify protonation-sensitive binding sites .
Q. What advanced electrochemical techniques are employed to quantify this compound in complex biological matrices?
- Methodological Answer :
- Cathodic Stripping Voltammetry (CSV) : Detect sub-nM concentrations by depositing the ligand-mercury complex on an electrode. Brand & Fleet (1970s) achieved a detection limit of 0.1 nM using CSV, with interference minimized by matrix-matched calibration .
- Linear Sweep Chronoamperometry : Measure diffusion-controlled currents to distinguish free ligand from metal-bound species. A scan rate of 50 mV/s optimizes resolution in biological fluids .
- Validation Steps :
- Spike recovery tests in serum/plasma (target: 85–115% recovery).
- Cross-validate with LC-MS/MS for deuterium-specific quantification .
Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
